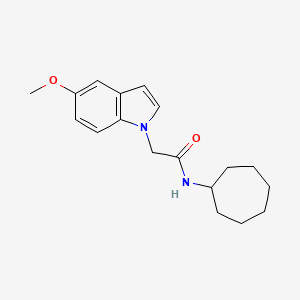![molecular formula C25H25FO3 B11145876 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B11145876.png)
3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a fluorophenyl group, a hexyl chain, and a furochromene core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the furochromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorophenyl group: This step often involves electrophilic aromatic substitution reactions using fluorobenzene derivatives.
Attachment of the hexyl chain: This can be done through alkylation reactions using hexyl halides in the presence of a strong base.
Final modifications: Additional steps may include methylation or other functional group transformations to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to modify the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, and bases are commonly employed under various conditions (e.g., reflux, room temperature).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional versatility.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular pathways and physiological responses.
類似化合物との比較
Similar Compounds
3-(4-fluorophenyl)-7H-furo[3,2-g]chromen-7-one: Lacks the hexyl and dimethyl groups, resulting in different chemical and biological properties.
3-(4-fluorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one: Contains a phenyl group instead of a hexyl chain, affecting its reactivity and interactions.
3-(4-fluorophenyl)-4-methyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one: Features a different core structure, leading to variations in its chemical behavior.
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-6-hexyl-5,9-dimethyl-7H-furo[3,2-g]chromen-7-one lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C25H25FO3 |
|---|---|
分子量 |
392.5 g/mol |
IUPAC名 |
3-(4-fluorophenyl)-6-hexyl-5,9-dimethylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C25H25FO3/c1-4-5-6-7-8-19-15(2)20-13-21-22(17-9-11-18(26)12-10-17)14-28-23(21)16(3)24(20)29-25(19)27/h9-14H,4-8H2,1-3H3 |
InChIキー |
GUMKFPOGKJIJET-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1=C(C2=CC3=C(C(=C2OC1=O)C)OC=C3C4=CC=C(C=C4)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-7,8-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B11145793.png)
methanone](/img/structure/B11145795.png)
![6-(5-bromothiophen-2-yl)-2-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B11145799.png)
![1-[3-(3-Methylbutoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11145806.png)
![2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11145808.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methylphenyl)acetamide](/img/structure/B11145826.png)
![Ethyl 5-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11145828.png)
![4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate](/img/structure/B11145829.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-(2-phenyl-1H-indol-1-yl)acetamide](/img/structure/B11145831.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11145835.png)
![3-hexyl-7-[(4-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11145836.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11145842.png)


